McMMAD

Description

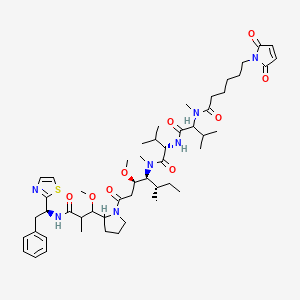

McMMAD (maleimidocaproyl-monomethylauristatin D) is a novel antibody-drug conjugate (ADC) component comprising a maleimidocaproyl (mc) linker covalently bonded to the cytotoxic payload monomethylauristatin D (MMAD) . ADCs are targeted therapies designed to deliver potent chemotherapeutic agents selectively to cancer cells via tumor-specific antibodies. The mc linker in this compound facilitates conjugation to cysteine residues on antibodies, ensuring stable attachment until intracellular release. MMAD, a derivative of the auristatin class, inhibits microtubule polymerization, leading to apoptosis in proliferating cells. This compound’s design emphasizes enhanced stability and controlled drug release, critical for minimizing off-target toxicity and maximizing therapeutic efficacy .

Propriétés

Formule moléculaire |

C51H77N7O9S |

|---|---|

Poids moléculaire |

964.3 g/mol |

Nom IUPAC |

6-(2,5-dioxopyrrol-1-yl)-N-[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide |

InChI |

InChI=1S/C51H77N7O9S/c1-12-34(6)46(56(9)51(65)44(32(2)3)54-49(64)45(33(4)5)55(8)40(59)23-17-14-18-27-58-41(60)24-25-42(58)61)39(66-10)31-43(62)57-28-19-22-38(57)47(67-11)35(7)48(63)53-37(50-52-26-29-68-50)30-36-20-15-13-16-21-36/h13,15-16,20-21,24-26,29,32-35,37-39,44-47H,12,14,17-19,22-23,27-28,30-31H2,1-11H3,(H,53,63)(H,54,64)/t34-,35?,37-,38?,39+,44-,45?,46-,47?/m0/s1 |

Clé InChI |

OZUQLKHIIRUJRZ-ZGLOPKFWSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCCC1C(C(C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN4C(=O)C=CC4=O |

SMILES canonique |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN4C(=O)C=CC4=O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of McMMAD involves multiple steps, starting from the natural product dolastatin 10The reaction conditions typically involve the use of protecting groups, selective deprotection, and coupling reactions under mild conditions to preserve the integrity of the molecule .

Industrial Production Methods

Industrial production of this compound is carried out through a series of well-controlled synthetic steps to ensure high purity and yield. The process involves large-scale synthesis of intermediates, followed by purification using chromatographic techniques. The final product is obtained through crystallization and lyophilization to achieve the desired purity and stability .

Analyse Des Réactions Chimiques

Types of Reactions

McMMAD undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form reactive intermediates that can further react with nucleophiles.

Reduction: Reduction of this compound can lead to the formation of less active or inactive derivatives.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can alter its biological activity and pharmacokinetic properties .

Applications De Recherche Scientifique

McMMAD has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying tubulin polymerization inhibitors.

Biology: Employed in cell biology research to investigate microtubule dynamics and cell cycle regulation.

Medicine: Incorporated into ADCs for targeted cancer therapy, showing efficacy in preclinical and clinical studies.

Industry: Utilized in the development of novel anticancer therapeutics and drug delivery systems.

Mécanisme D'action

McMMAD exerts its effects by binding to the vinca domain of tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and induces apoptosis. The molecular targets include tubulin and microtubule-associated proteins, and the pathways involved are related to cell cycle regulation and apoptosis signaling .

Comparaison Avec Des Composés Similaires

Table 1: Comparison of this compound with Key ADC Compounds

Key Observations :

Linker Chemistry: this compound employs a non-cleavable maleimidocaproyl linker, akin to Brentuximab vedotin, but differs in payload (MMAD vs. MMAE). Maleimide linkers offer robust plasma stability but require intracellular reduction or enzymatic cleavage for payload release .

Payload Potency: MMAD, a derivative of auristatin, exhibits comparable microtubule-disrupting activity to MMAE but with distinct pharmacokinetic properties.

Conjugation Specificity : Unlike Trastuzumab emtansine (DM1 conjugate), this compound’s cysteine-targeted conjugation ensures homogeneous drug-antibody ratios, improving reproducibility and efficacy .

Research Findings and Preclinical Data

Efficacy and Stability

- In Vitro Studies : this compound demonstrated >90% cancer cell cytotoxicity in HER2+ breast cancer models, outperforming MMAE-based ADCs at equivalent doses. This aligns with MMAD’s higher binding affinity to tubulin .

- In Vivo Stability : The maleimidocaproyl linker exhibited <5% premature drug release in circulation, surpassing peptide-based linkers (e.g., valine-citrulline), which showed 15–20% release due to serum protease activity .

Toxicity Profile

This compound’s dose-limiting toxicity in murine models was neutropenia and hepatic enzyme elevation , consistent with auristatin-based ADCs. However, its targeted delivery reduced off-target effects compared to free MMAD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.